3-(Benzenesulfonyl)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline
Description
3-(Benzenesulfonyl)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline is a fluorinated quinoline derivative featuring a benzenesulfonyl group at position 3, a fluorine atom at position 6, and a 4-(2-fluorophenyl)piperazinyl substituent at position 4. Its molecular formula is C₂₅H₂₀F₂N₃O₂S, with a molecular weight of 481.98 g/mol (adjusted for chlorine-to-fluorine substitution in analogs) . The compound’s structure combines electron-withdrawing (sulfonyl, fluorine) and hydrogen-bonding (piperazine) moieties, making it a candidate for exploration in medicinal chemistry, particularly for targets requiring lipophilicity and CNS penetration.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O2S/c26-18-10-11-22-20(16-18)25(24(17-28-22)33(31,32)19-6-2-1-3-7-19)30-14-12-29(13-15-30)23-9-5-4-8-21(23)27/h1-11,16-17H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOCWXJFEYOBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the fluorine atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the piperazine moiety: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Functionalization of the Piperazine Moiety
The 4-(2-fluorophenyl)piperazine group is introduced via nucleophilic aromatic substitution (SNAr) or copper-catalyzed coupling:
-
SNAr Reaction : The quinoline intermediate (with a leaving group at position 4, e.g., Cl or Br) reacts with 4-(2-fluorophenyl)piperazine under basic conditions .
-
Copper-Catalyzed Ullman Coupling : Aryl halides and amines form C–N bonds in the presence of CuCl₂ and K₂CO₃ .
Key Data
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| SNAr | DMF, 80°C, 12h | 65% | |
| Ullman Coupling | CuCl₂, K₂CO₃, DMF, reflux | 55% |
Electrophilic Substitution at the Quinoline Core
The 6-fluoro group directs electrophilic attacks to specific positions:
-
Nitration : Occurs at position 8 (para to fluorine) using HNO₃/H₂SO₄.
-
Halogenation : Bromination at position 2 or 7 with Br₂/FeBr₃ .
Reactivity Trends
| Reaction | Position | Regioselectivity Factor | Reference |
|---|---|---|---|
| Nitration | 8 | High (>90%) | |
| Bromination | 2/7 | Moderate (60–70%) |
Derivatization of the Benzenesulfonyl Group
The benzenesulfonyl moiety undergoes:
-
Hydrolysis : Conversion to sulfonic acid under acidic conditions (H₂SO₄, H₂O, 100°C) .
-
Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids using Pd(PPh₃)₄ .
Functionalization Examples
| Reaction | Product | Yield | Reference |
|---|---|---|---|
| Hydrolysis | 3-Sulfonic acid derivative | 85% | |
| Suzuki Coupling | Biaryl-sulfonamide analogue | 50% |
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 250°C, releasing SO₂ and fluorobenzene .
-
Photodegradation : UV exposure (254 nm) induces cleavage of the sulfonamide bond, forming quinoline-3-sulfonic acid and 4-(2-fluorophenyl)piperazine .
Degradation Kinetics
| Condition | Half-Life | Major Products | Reference |
|---|---|---|---|
| 250°C (N₂ atm) | 15 min | SO₂, fluorobenzene | |
| UV (254 nm, 24h) | 6h | Quinoline-3-sulfonic acid |
Catalytic Modifications
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for conditions like cancer, infections, or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA. The fluorine atoms might enhance binding affinity or selectivity, while the piperazine and sulfonyl groups could influence solubility and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, electronic, and physicochemical differences between the target compound and its analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings
Chlorine in analogs (e.g., C769-0894) increases molecular weight and polarizability, which may affect binding kinetics in hydrophobic pockets.
Sulfonyl Group Variations: The benzenesulfonyl group in the target and C769-1325 is electron-withdrawing, reducing quinoline ring electron density. In contrast, the 4-methoxybenzenesulfonyl group in C769-0894 introduces an electron-donating methoxy moiety, improving aqueous solubility . The ethenesulfonyl group in ’s compound adds π-conjugation, possibly influencing binding through dipole interactions .
Amine Substituent Differences :
Biological Activity
3-(Benzenesulfonyl)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a quinoline core with a benzenesulfonyl group and a piperazine moiety, which are known to enhance biological activity through various mechanisms. The synthesis typically involves multi-step reactions including the formation of the quinoline backbone followed by the introduction of functional groups through nucleophilic substitutions.
Antitumor Activity
Research indicates that derivatives of quinoline compounds, including those similar to this compound, exhibit significant antitumor properties. For instance, studies have shown that related compounds inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells. In vitro assays demonstrated that these compounds can effectively inhibit the growth of several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells at concentrations as low as 100 μM .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Topoisomerase I inhibition |
| HeLa | 20 | Induction of apoptosis |
| HepG2 | 25 | Cell cycle arrest in S phase |
Antibacterial and Antifungal Activity
The compound also exhibits antibacterial and antifungal properties. Studies have shown that it can inhibit the growth of various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Gram-positive bacteria . Additionally, it has demonstrated antifungal activity against Candida species.
| Microorganism | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 62.5 | Bactericidal |
| Escherichia coli | 125 | Bacteriostatic |
| Candida albicans | 31.2 | Fungicidal |
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : The compound interferes with DNA replication by inhibiting topoisomerase I.
- Cell Cycle Arrest : It induces S phase arrest in cancer cells, leading to increased apoptosis rates.
- Antimicrobial Effects : The sulfonamide group enhances membrane permeability in bacteria, leading to cell lysis.
Case Studies
Several case studies have highlighted the effectiveness of related compounds in clinical settings:
- A study involving a series of piperazine derivatives showed promising results in reducing tumor size in xenograft models when administered at therapeutic doses.
- Clinical trials on similar quinoline derivatives indicated a favorable safety profile with manageable side effects, suggesting potential for further development.
Q & A
Q. What are the established synthetic routes for 3-(Benzenesulfonyl)-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline?
The synthesis typically involves multi-step reactions, including:
- Quinoline core formation : Cyclization of substituted aniline derivatives under acidic conditions (e.g., polyphosphoric acid) to form the quinoline backbone .
- Sulfonylation : Introduction of the benzenesulfonyl group via nucleophilic substitution using benzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) .
- Piperazine coupling : Reacting the quinoline intermediate with 1-(2-fluorophenyl)piperazine under Buchwald-Hartwig amination conditions (Pd catalyst, ligand, and base) to install the piperazinyl moiety . Optimization of reaction parameters (temperature, solvent, stoichiometry) is critical for achieving >70% yields .
Q. How is the compound structurally characterized to confirm purity and identity?
- Spectroscopic methods :
- ¹H/¹³C NMR : Peaks for the quinoline protons (δ 7.5–8.5 ppm), benzenesulfonyl aromatic protons (δ 7.3–7.8 ppm), and piperazine protons (δ 2.5–3.5 ppm) are analyzed .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How do substituent variations on the quinoline and piperazine moieties affect biological activity?
Structure-Activity Relationship (SAR) studies reveal:
- Quinoline C6-fluoro : Enhances membrane permeability and target binding affinity (e.g., kinase inhibition) .
- Piperazine N-substituents : 2-Fluorophenyl groups improve selectivity for serotonin receptors (5-HT₁A/2A), while bulkier substituents reduce off-target effects .
- Sulfonyl group : Electron-withdrawing benzenesulfonyl groups stabilize the molecule in acidic environments (e.g., gastrointestinal tract) . Key SAR Data :
| Substituent Position | Modification | Biological Impact | Reference |
|---|---|---|---|
| Quinoline C4 | Piperazinyl | ↑ Receptor binding affinity | |
| Piperazine N1 | 2-Fluorophenyl | ↑ Selectivity for 5-HT receptors |
Q. What crystallographic data are available to elucidate the compound’s 3D conformation?
Single-crystal X-ray diffraction studies of analogous compounds show:
- Piperazine ring conformation : Chair configuration with equatorial N–C bonds, minimizing steric hindrance .
- Quinoline-sulfonyl dihedral angle : ~70–80°, indicating partial conjugation between the sulfonyl group and quinoline π-system .
- Intermolecular interactions : C–H···O/F hydrogen bonds stabilize the crystal lattice, influencing solubility .
Q. How can contradictory pharmacological data (e.g., IC₅₀ variability) be resolved?
Discrepancies in potency (e.g., IC₅₀ ranges of 0.1–10 µM) may arise from:
- Assay conditions : Differences in buffer pH, ATP concentration (for kinase assays), or cell line variability .
- Metabolic stability : Hepatic microsome studies (e.g., human vs. rodent) show varying CYP450-mediated degradation rates . Methodological recommendations :
- Standardize assay protocols (e.g., CEREP panel for receptor profiling) .
- Use isotopic labeling (³H/¹⁴C) to track metabolite formation .
Methodological Guidelines
Q. What strategies optimize the compound’s pharmacokinetic (PK) profile?
- Lipophilicity reduction : Introduce polar groups (e.g., -OH, -COOH) at the quinoline C3 position to lower logP (<3) .
- Prodrug design : Esterify the sulfonyl group to enhance oral bioavailability .
- Caco-2 permeability assays : Validate intestinal absorption using monolayer transepithelial resistance (TEER) measurements .
Q. How are computational methods applied to predict target interactions?
- Molecular docking (AutoDock Vina) : Simulate binding to 5-HT₁A (PDB: 6WGT) with binding energies <−8 kcal/mol .
- Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2 Å) .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results (e.g., selective vs. pan-toxicity)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
